![molecular formula C7H6F3NOS B12900807 1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one CAS No. 62665-39-8](/img/structure/B12900807.png)
1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone is an organic compound characterized by the presence of a trifluoromethylthio group attached to a pyrrole ring, with an ethanone group at the second position of the pyrrole ring
Métodos De Preparación
The synthesis of 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone typically involves the introduction of the trifluoromethylthio group to a pyrrole derivative. One common method is the reaction of a pyrrole compound with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone.
Análisis De Reacciones Químicas
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance.
Mecanismo De Acción
The mechanism of action of 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)ethanone: This compound has a trifluoromethyl group attached to a phenyl ring instead of a pyrrole ring. The presence of the pyrrole ring in 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can confer different chemical and biological properties.
1-(4-(Trifluoromethylthio)phenyl)ethanone: This compound has a trifluoromethylthio group attached to a phenyl ring. The pyrrole ring in 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can influence its reactivity and interactions with biological targets.
The uniqueness of 1-(4-
Propiedades
Número CAS |
62665-39-8 |
|---|---|
Fórmula molecular |
C7H6F3NOS |
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethylsulfanyl)-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C7H6F3NOS/c1-4(12)6-2-5(3-11-6)13-7(8,9)10/h2-3,11H,1H3 |
Clave InChI |
ZIPHMNJIBMAYJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CN1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


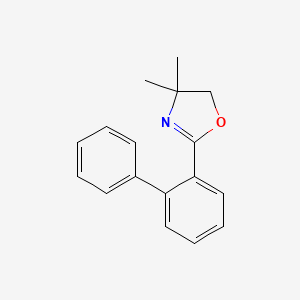
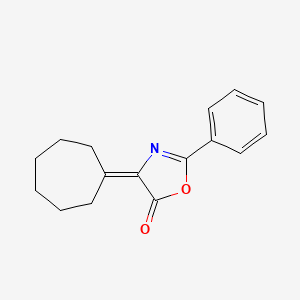
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
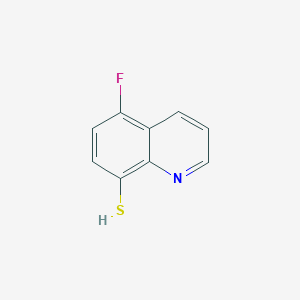

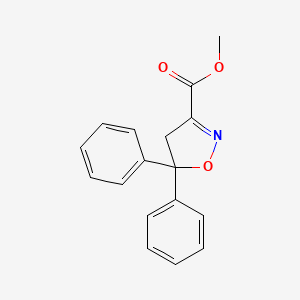
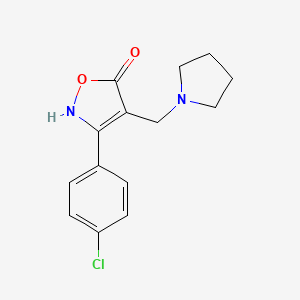
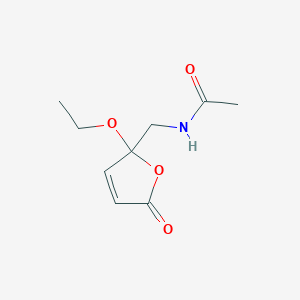
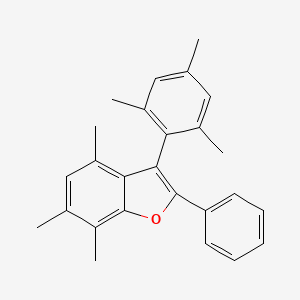
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)


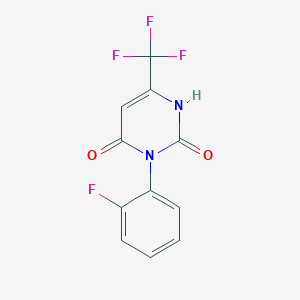
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)
